A Technical Guide to the Chemical Properties and Synthetic Strategies of 1-Chloro-4-(4-iodophenoxy)benzene
A Technical Guide to the Chemical Properties and Synthetic Strategies of 1-Chloro-4-(4-iodophenoxy)benzene
Abstract
This technical guide provides an in-depth analysis of 1-chloro-4-(4-iodophenoxy)benzene (CAS No. 854257-01-5), a diaryl ether of significant interest to the fields of pharmaceutical development, materials science, and synthetic organic chemistry. The molecule's unique structural architecture, characterized by a diaryl ether linkage and differential halogenation (chlorine and iodine), establishes it as a highly versatile and strategic synthetic intermediate. This document elucidates the compound's core physicochemical properties, explores and contrasts the primary methodologies for its synthesis—namely the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction—and details its reactivity profile. By providing detailed experimental protocols, mechanistic insights, and a discussion of its potential applications, this guide serves as a critical resource for researchers and scientists aiming to leverage this powerful molecular building block.
Introduction and Molecular Overview
1-Chloro-4-(4-iodophenoxy)benzene is a substituted diaryl ether, a structural motif prevalent in numerous biologically active compounds and advanced materials.[1] Its value in modern organic synthesis is derived from three key features:
-
The Diaryl Ether Core: This linkage provides a combination of rigidity and conformational flexibility, a desirable characteristic in scaffold design for drug discovery.
-
Para-Substitution Pattern: The 1,4-substitution on both phenyl rings provides a linear and well-defined geometry for building larger, complex molecular architectures.
-
Orthogonal Halogen Functionality: The presence of both a chloro and an iodo substituent offers a powerful tool for sequential and site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed transformations, allowing chemists to functionalize the iodinated ring while preserving the chlorinated ring for subsequent modifications.[2]
This guide will delve into the practical aspects of utilizing this compound, from its synthesis to its application as a precursor for more complex molecules.
Caption: Structure of 1-Chloro-4-(4-iodophenoxy)benzene.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in synthesis, including purification and characterization.
Physical and Chemical Identifiers
The key identifying and physical properties of 1-chloro-4-(4-iodophenoxy)benzene are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-chloro-4-(4-iodophenoxy)benzene | |
| CAS Number | 854257-01-5 | |
| Molecular Formula | C₁₂H₈ClIO | |
| Molecular Weight | 330.55 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Data not readily available | |
| Boiling Point | > 300 °C (predicted) | |
| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform, ethyl acetate, toluene. | |
| InChI Key | TVALFKNJYMGMJE-UHFFFAOYSA-N |
Spectroscopic Profile (Predicted)
While comprehensive published spectra are not widely available, the expected spectroscopic characteristics can be reliably predicted based on the molecular structure.
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¹H NMR (Proton NMR): The spectrum is expected to show two distinct sets of signals in the aromatic region (approx. 6.8-7.8 ppm). Each signal set will appear as a second-order multiplet, often referred to as an AA'BB' system, characteristic of 1,4-disubstituted benzene rings. The protons on the iodinated ring will likely be slightly downfield compared to those on the chlorinated ring due to the differing electronic effects of the substituents.
-
¹³C NMR (Carbon NMR): The spectrum should display 8 unique carbon signals, as the molecule has a plane of symmetry. Four signals will correspond to the chlorinated phenyl ring and four to the iodinated phenyl ring. The carbons directly bonded to the halogens (C-Cl and C-I) and the ether oxygen (C-O) will have characteristic chemical shifts. The C-I signal is typically observed at a lower chemical shift (further upfield) compared to the C-Cl signal.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern. The presence of chlorine will result in an (M+2)⁺ peak with an intensity of approximately one-third that of the M⁺ peak. Iodine is monoisotopic, so it will not contribute additional complexity to this pattern.
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Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong C-O-C ether stretching band around 1240-1260 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and aromatic C=C stretching bands will be visible in the 1450-1600 cm⁻¹ region. C-Cl and C-I stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.
Synthesis Methodologies and Mechanistic Insights
The formation of the diaryl ether bond is the critical step in synthesizing 1-chloro-4-(4-iodophenoxy)benzene. Two primary transition-metal-catalyzed methods are employed for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling.
Route 1: Ullmann Condensation
The Ullmann condensation is a classical, cost-effective method for forming diaryl ethers, utilizing a copper catalyst to couple a phenol with an aryl halide.[3] The reaction typically requires high temperatures and a polar aprotic solvent.
Causality and Experimental Choices:
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Reactant Selection: The most logical pathway involves the coupling of 4-chlorophenol with 1,4-diiodobenzene . The carbon-iodine bond is significantly more labile than the carbon-chlorine bond, ensuring that the coupling occurs selectively at one of the iodine positions, leaving the second iodine and the chlorine on the other ring untouched for potential future reactions. An alternative is coupling 4-iodophenol with 1-chloro-4-iodobenzene .[4]
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Catalyst: Copper(I) salts (e.g., CuI, Cu₂O) are the standard catalysts.[1] Copper facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-O bond.
-
Base: A strong base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[1][5]
-
Solvent: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), Toluene, or Xylene are used to ensure the reactants remain in solution and to achieve the high temperatures often necessary for this reaction.[5][6]
-
Ligands: Modern Ullmann-type reactions may incorporate ligands (e.g., salicylaldoxime, dimethylglyoxime) to stabilize the copper catalyst and enable the reaction to proceed under milder conditions.[1]
Caption: Experimental workflow for Ullmann Condensation synthesis.
Representative Protocol: Ullmann Condensation
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Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol (1.0 eq.), 1,4-diiodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and cesium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Route 2: Buchwald-Hartwig C-O Cross-Coupling
The Buchwald-Hartwig reaction is a more modern, versatile, and often higher-yielding alternative that uses a palladium catalyst.[7] It generally proceeds under milder conditions and exhibits broader functional group tolerance compared to the Ullmann condensation.[8]
Causality and Experimental Choices:
-
Reactant Selection: The same reactants, 4-chlorophenol and 1,4-diiodobenzene , are ideal for this method, again leveraging the differential reactivity of the C-I bonds.
-
Catalyst System: This reaction is critically dependent on the combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[9][10] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are essential as they accelerate the rate-limiting reductive elimination step, which forms the C-O bond.[8]
-
Base: A non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact reaction efficiency and must be compatible with the substrates.[8]
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically employed.
Caption: Experimental workflow for Buchwald-Hartwig C-O Coupling.
Representative Protocol: Buchwald-Hartwig Coupling
-
Setup (Inert Atmosphere): Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.05 eq.), and potassium phosphate (1.5 eq.) to a reaction vial.
-
Reactant Addition: Add 4-chlorophenol (1.2 eq.) and 1,4-diiodobenzene (1.0 eq.).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vial, remove it from the glovebox, and heat to 100 °C with stirring.
-
Monitoring: Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Comparative Analysis of Synthetic Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | Copper (CuI, Cu₂O) - Inexpensive | Palladium (Pd(OAc)₂, Pd₂(dba)₃) - Expensive |
| Ligands | Often optional, but modern methods use simple, cheap ligands.[1] | Required; complex, expensive phosphine ligands.[7][8] |
| Conditions | Typically harsh (140-220 °C), though milder methods exist.[6] | Generally mild (80-110 °C).[8] |
| Reaction Time | Longer (12-48 hours) | Shorter (2-24 hours) |
| Yields | Moderate to good | Good to excellent |
| Scope | More limited; sensitive to sterically hindered substrates.[1] | Broad; highly tolerant of various functional groups.[7][11] |
Reactivity and Applications in Drug Development
The synthetic utility of 1-chloro-4-(4-iodophenoxy)benzene lies in its potential for selective, sequential functionalization. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This reactivity difference allows for the precise, stepwise construction of complex molecules.
Key Reactions for Further Functionalization:
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Suzuki Coupling: Reaction with an arylboronic acid to form a biaryl structure at the iodo-position.
-
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
-
Heck Coupling: Reaction with an alkene to form a new C-C bond.
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Buchwald-Hartwig Amination: Reaction with an amine to install a nitrogen-containing functional group.[9]
This stepwise approach is invaluable in drug discovery, where a common core (the diaryl ether) can be elaborated into a library of diverse analogues for structure-activity relationship (SAR) studies. The presence of chlorine in pharmaceuticals is well-established, often enhancing metabolic stability, membrane permeability, or binding affinity.[12][13]
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- 3. synarchive.com [synarchive.com]
- 4. 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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